Product packaging for Phospho-ADP ribose(Cat. No.:CAS No. 13552-81-3)

Phospho-ADP ribose

Cat. No.: B075895
CAS No.: 13552-81-3
M. Wt: 639.3 g/mol
InChI Key: FZPAWXODDIKLFB-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phospho-ADP ribose (pADPr) is a pivotal post-translational modification polymer and signaling molecule central to numerous cellular processes. It is synthesized primarily by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA strand breaks, playing a critical role in the DNA Damage Response (DDR). By covalently attaching to target proteins, pADPr orchestrates the recruitment and activity of DNA repair enzymes, chromatin remodelers, and other factors to the damage site, facilitating efficient repair and maintaining genomic stability. Beyond DNA repair, its functions extend to regulating transcription, RNA biology, and cell fate decisions, including apoptosis and necroptosis. Furthermore, pADPr is a key player in innate immunity, where it can act as a danger-associated molecular pattern (DAMP). Researchers utilize this high-purity compound to investigate PARP enzyme kinetics, inhibitor screening for cancer therapeutics, elucidate mechanisms of genome integrity, and study its novel roles in neurobiology and inflammation. Our this compound is an essential tool for advancing discoveries in molecular biology, cancer research, and immunology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N5O17P3 B075895 Phospho-ADP ribose CAS No. 13552-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13552-81-3

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

FZPAWXODDIKLFB-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Synonyms

2'-P-5'-ADP-ribose
adenosine 2'-monophospho- 5'-diphosphoribose
phospho-ADP ribose
phosphoadenosine diphosphoribose
phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome

Origin of Product

United States

Enzymatic Synthesis Pathways of Phospho Adp Ribose Species

Elucidation of RNA-2'-Phospho-(ADP-Ribose) Intermediate Formation

A key species, RNA-2'-phospho-(ADP-ribose), emerges as a transient intermediate in the RNA processing pathway catalyzed by the enzyme tRNA 2′-phosphotransferase (Tpt1).

The enzyme Tpt1 is responsible for removing the 2'-phosphate group from ligated tRNA, a critical step in the final maturation of tRNA in fungi and plants. acs.orguni-konstanz.de This process occurs via a distinctive two-step chemical reaction. nih.govpnas.orgresearchgate.net

In the first step, the RNA 2'-phosphate group executes a nucleophilic attack on the C1" atom of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). uni-konstanz.deoup.com This reaction results in the formation of an RNA-2'-phospho-(ADP-ribose) intermediate and the release of nicotinamide. uni-konstanz.denih.govoup.com The second step involves a rapid transesterification, where the 2"-hydroxyl group of the ADP-ribose moiety attacks the 2'-phosphodiester bond. nih.govpnas.org This yields the final products: a 2'-OH RNA and ADP-ribose-1″,2″-cyclic phosphate (B84403). uni-konstanz.denih.govpnas.org

Under normal physiological conditions, the second step of the reaction is significantly faster than the first, making the RNA-2'-phospho-(ADP-ribose) intermediate extremely short-lived and virtually undetectable. nih.govresearchgate.net However, researchers have developed strategies to capture this elusive intermediate. One method involves using chemically modified nucleic acid substrates. Replacing the standard ribose-2'-PO4 nucleotide with an arabinose-2'-PO4 analog selectively slows down the second transesterification step, allowing for the transient accumulation of the ADP-ribosylated RNA intermediate. nih.gov

A more durable trapping method utilizes a modified NAD+ analog. By replacing the nicotinamide ribose of NAD+ with 2'-fluoroarabinose, the 2"-OH nucleophile required for the second step is eliminated. nih.gov This modification effectively arrests the reaction after the first step, leading to the formation of a stable, "dead-end" RNA-2'-phospho-(ADP-fluoroarabinose) product. nih.gov Similarly, using 2″OMeNAD+, an analog that cannot support the second transesterification step, allows for the generation of the RNA-2′-phospho-(ADP-ribose) intermediate in amounts stoichiometric to the Tpt1 enzyme, effectively trapping the enzyme in a stable complex with the abortive intermediate. uni-konstanz.denih.gov

The efficiency of RNA-2'-phospho-(ADP-ribose) production by Tpt1 is heavily influenced by the enzyme's substrate specificity and kinetic properties. Studies on yeast Tpt1 have shown that the enzyme exhibits a very high affinity for its primary substrate, ligated tRNA, with a Michaelis constant (Km,RNA) of 0.35 nM. acs.org However, the catalytic turnover rate (kcat) is relatively low, at 0.3 min-1. acs.org

Tpt1's recognition is not limited to the full tRNA structure; it specifically recognizes the internal 2'-phosphate group. acs.org The structure and length of the RNA substrate significantly impact the kinetic parameters. As the RNA substrate becomes shorter and less structured, both the Km,RNA and kcat values tend to increase. acs.org For instance, an 18-nucleotide oligomer derived from the anticodon stem-loop of a ligated tRNA showed a 5-fold increase in Km and an 8-fold increase in kcat compared to the full-length tRNA. acs.org For a much simpler substrate like pApAppA, the Km,RNA and kcat were 430-fold and 150-fold higher, respectively. acs.org

The enzyme's affinity for its co-substrate, NAD+, is also dependent on the RNA substrate. The Km for NAD+ is 10 µM when using ligated tRNA as the substrate, but this increases to 200 µM with pApAppA and 600 µM with pApApAp. acs.org Isothermal titration calorimetry (ITC) measurements with Runella slithyformis Tpt1 (RslTpt1) determined a dissociation constant (KD) for NAD+ of approximately 31 µM, with the affinity being primarily driven by the ADP moiety of the molecule. oup.com

Table 1: Kinetic Parameters of Yeast Tpt1 with Various RNA Substrates

Substrate Km,RNA (nM) kcat (min-1) Km,NAD (µM)
Ligated tRNA 0.35 0.3 10
Octadecamer ~1.75 ~2.4 N/A
pApAppA 150.5 45 200
pApApAp N/A N/A 600

Data sourced from reference acs.org. N/A indicates data not available.

Biosynthesis of 2'-Phospho-Cyclic ADP-Ribose (2'-P-cADPR)

2'-Phospho-cyclic ADP-ribose (2'-P-cADPR), also known as cADPRP, is another important phospho-ADP ribose species. Its synthesis is closely linked to the enzymatic activities that produce related signaling molecules.

The primary enzymes responsible for the synthesis of these cyclic molecules are ADP-ribosyl cyclases (ADPRCs), such as the well-characterized human enzyme CD38. qmul.ac.ukebi.ac.uknih.gov These multifunctional enzymes catalyze the cyclization of NAD+ to form cyclic ADP-ribose (cADPR), a second messenger involved in calcium mobilization. qmul.ac.ukwikipedia.org

In addition to producing cADPR from NAD+, these cyclases can utilize nicotinamide adenine dinucleotide phosphate (NADP+) as a substrate. When acting on NADP+, ADP-ribosyl cyclases catalyze its cyclization and hydrolysis to generate 2'-phospho-cyclic ADP-ribose (cADPRP) and 2'-phospho-ADP-ribose. nih.gov This demonstrates a parallel pathway where the phosphorylation at the 2' position of the adenosine (B11128) ribose in the NADP+ precursor is carried over into the cyclic product.

The biosynthesis of 2'-P-cADPR is intricately linked with the synthesis of another potent calcium-mobilizing agent, nicotinate-adenine dinucleotide phosphate (NAADP). nih.gov ADP-ribosyl cyclases, including human CD38, are capable of synthesizing NAADP through two distinct pathways. ebi.ac.uknih.gov

The first is a base-exchange reaction where the nicotinamide group of NADP+ is replaced by nicotinic acid (NA), directly yielding NAADP. nih.gov The second, and often preferred, pathway involves 2'-P-cADPR as a direct precursor. nih.gov In this reaction, ADP-ribosyl cyclases catalyze the condensation of 2'-P-cADPR with nicotinic acid to form NAADP. ebi.ac.uknih.govuniprot.org

Kinetic studies comparing these two routes have shown that for all tested ADP-ribosyl cyclases, 2'-P-cADPR is preferentially converted into NAADP. nih.gov In contrast, when NADP+ is the substrate, it is more likely to be cyclized or hydrolyzed to 2'-P-cADPR and 2'-phospho-ADP-ribose rather than directly converted to NAADP via the base-exchange reaction. nih.gov The presence of 2'-P-cADPR has been detected in cells expressing CD38, supporting the hypothesis that it serves as a key physiological precursor for NAADP synthesis. nih.gov

Proximal Metabolic Precursors from NAD+ Metabolism and Their Contribution to this compound Synthesis

The synthesis of all this compound species is fundamentally dependent on the cellular pool of NAD+ and its phosphorylated derivative, NADP+. mdpi.comwikipedia.org NAD+ metabolism, therefore, provides the essential building blocks for these signaling and intermediate molecules. embopress.org

NAD+ serves as a crucial cofactor in a vast number of redox reactions central to cellular metabolism, including glycolysis and the citric acid cycle. mdpi.comwikipedia.org Beyond its role in bioenergetics, NAD+ is a key substrate for various signaling enzymes. wikipedia.orgtandfonline.com Tpt1 directly consumes NAD+ to form the RNA-2'-phospho-(ADP-ribose) intermediate during RNA processing. pnas.org Similarly, ADP-ribosyl cyclases utilize NAD+ to generate cADPR. embopress.org

The precursor for 2'-phosphorylated species is NADP+, which is itself synthesized from NAD+ by the action of NAD+ kinases. embopress.orgtandfonline.com NADP+ then serves as the direct substrate for ADP-ribosyl cyclases to produce 2'-P-cADPR. nih.gov Furthermore, NADP+ is a substrate for the base-exchange reaction that can generate NAADP, although the pathway proceeding through the 2'-P-cADPR intermediate appears to be more efficient. nih.gov Consequently, the regulation of NAD+ and NADP+ levels through biosynthetic and salvage pathways is critical for maintaining the supply of precursors required for the synthesis of the entire family of this compound compounds. embopress.org

Catabolism and Turnover Dynamics of Phospho Adp Ribose Metabolites

Enzymatic Degradation of RNA-2'-Phospho-(ADP-Ribose) and Related Structures

The degradation of RNA molecules bearing a 2'-phosphate group involves a specialized enzymatic pathway. The key enzyme in this process is tRNA 2'-phosphotransferase (Tpt1). Tpt1 catalyzes the removal of an internal RNA 2'-phosphate through a distinct two-step mechanism.

In the first step, the 2'-phosphate group of the RNA molecule attacks NAD+, leading to the formation of a transient intermediate, RNA-2'-phospho-(ADP-ribose), and the release of nicotinamide (B372718). The second step involves a transesterification reaction where the 2"-hydroxyl group of the ADP-ribose moiety attacks the 2'-phosphodiester bond on the RNA. This reaction yields a 2'-hydroxyl RNA and ADP-ribose-1",2"-cyclic phosphate (B84403). This process is essential in organisms like fungi and plants for the maturation of tRNA following the splicing process.

The RNA-2'-phospho-(ADP-ribose) intermediate is typically very short-lived and virtually undetectable under normal conditions because the second step of the reaction is significantly faster than the first. However, researchers have been able to trap this intermediate for study by using modified substrates, such as replacing the ribose-2'-PO4 with arabinose-2'-PO4, which selectively slows down the second step of the reaction. Furthermore, Tpt1 enzymes have been shown to utilize other 2'-phosphate-containing metabolites like NADP+ and NADPH as substrates for this transfer reaction.

Sequential Hydrolysis of Poly(ADP-Ribose) to Monomeric ADP-Ribose and Subsequent Phosphorylated Derivatives

The catabolism of poly(ADP-ribose) (PAR), a complex polymer involved in processes like DNA repair, occurs through a sequential enzymatic cascade. This pathway breaks down the polymer into its constituent parts, which are then further metabolized.

Poly(ADP-Ribose) Glycohydrolase (PARG) in ADP-Ribose Generation from PAR

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of PAR chains. frontiersin.orgnih.govuniprot.org PARG functions as both an endo- and exoglycosidase, cleaving the O-glycosidic ribose-ribose bonds that link the ADP-ribose units together. frontiersin.orgnih.gov This action releases both free poly(ADP-ribose) of varying lengths and monomeric ADP-ribose. nih.govuniprot.org It is important to note that PARG cannot cleave the final ADP-ribose unit that is directly attached to the protein, leaving behind a mono-ADP-ribosylated protein. uniprot.org The turnover of PAR is a transient process, and the polymer is rapidly degraded by PARG following its synthesis in response to cellular signals like DNA damage. uniprot.orgpnas.org

Role of NUDIX Hydrolases in the Conversion of ADP-Ribose to Phosphorylated End Products (e.g., AMP, phosphoribose)

Once monomeric ADP-ribose is generated, it is further catabolized by members of the NUDIX (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolase superfamily. researchgate.netnih.gov These enzymes, such as NUDT5 and NUDT9 in humans, act as ADP-ribose pyrophosphatases. nih.gov They hydrolyze the pyrophosphate bond within the free ADP-ribose molecule. nih.govscielo.br This cleavage results in the formation of two key phosphorylated end products: adenosine (B11128) monophosphate (AMP) and ribose-5-phosphate. nih.govscielo.br This step is crucial for recycling the components of NAD+ and maintaining cellular energy homeostasis. Some NUDIX hydrolases, like human NUDT16, can also process ADP-ribosylation directly on proteins, converting the modification into a covalently attached ribose-5'-phosphate tag. nih.gov

Intracellular Kinetic Profiles and Half-Life Determination of Specific Phospho-ADP Ribose Species

The turnover of this compound species is highly dynamic, reflecting their roles as transient signaling molecules.

RNA-2'-phospho-(ADP-ribose): This intermediate in the Tpt1 reaction pathway has an extremely short half-life. The second step of the Tpt1-catalyzed reaction is much more rapid than the first, meaning the RNA-2'-phospho-(ADP-ribose) molecule is almost immediately converted to its products. This makes it virtually undetectable under standard physiological conditions.

Poly(ADP-ribose) (PAR): The synthesis and degradation of PAR are rapid cellular events, particularly in response to genotoxic stress. Following DNA damage, PARP enzymes can synthesize large amounts of PAR, but this is quickly counteracted by the activity of PARG. This rapid turnover is essential to avoid the detrimental effects of excessive PAR accumulation. frontiersin.orguniprot.org The estimated half-life of PARylation is very short, in the range of 1 to 6 minutes. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Catabolism

Enzyme Substrate(s) Product(s)
tRNA 2'-phosphotransferase (Tpt1) RNA-2'-Phosphate, NAD+, NADP+, NADPH 2'-OH RNA, ADP-ribose-1",2"-cyclic phosphate, RNA-2'-phospho-(ADP-ribose) (intermediate)
Poly(ADP-Ribose) Glycohydrolase (PARG) Poly(ADP-Ribose) ADP-Ribose, Poly(ADP-Ribose) chains

Table 2: Kinetic Profiles of this compound Species

Metabolite Turnover Rate / Half-Life Regulating Enzymes Notes
RNA-2'-phospho-(ADP-ribose) Extremely short; virtually undetectable Tpt1 The degradation step is much faster than the formation step.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 3080692 uni.lu
RNA-2'-phospho-(ADP-Ribose) N/A
Poly(ADP-Ribose) 192 swmed.edu
ADP-Ribose 30243 nih.govguidetopharmacology.org
Adenosine monophosphate (AMP) 6083 nih.gov
Ribose 5-phosphate 77982 nih.govuni.lu
Nicotinamide adenine (B156593) dinucleotide (NAD+) 5892 ctpharma.com.trguidetopharmacology.org
Nicotinamide adenine dinucleotide phosphate (NADP+) 5886 nih.govnih.govguidetopharmacology.org

Phospho Adp Ribose As a Key Metabolic and Signaling Intermediate

Contribution to Nuclear ATP Generation and Energetic Homeostasis

Key nuclear activities such as DNA replication, repair, and gene regulation necessitate significant energy expenditure, primarily in the form of ATP, to fuel chromatin remodeling enzymes. biorxiv.orgideayabio.com While mitochondria are the primary source of cellular ATP, a distinct mechanism for ATP synthesis exists within the cell nucleus to meet the immediate and high energetic demands of these processes. ideayabio.comnih.gov

Mechanism of ADP-Ribose to ATP Conversion within the Nucleus

A nuclear pathway for ATP generation has been identified that utilizes ADP-ribose as a precursor. biorxiv.orgideayabio.com This process is initiated by the activation of poly(ADP-ribose) polymerase 1 (PARP1) in response to cellular signals, such as hormonal stimuli in breast cancer cells. biorxiv.orgideayabio.com PARP1 utilizes NAD+ to synthesize poly(ADP-ribose) (PAR). biorxiv.orgideayabio.com Subsequently, poly(ADP-ribose) glycohydrolase (PARG) hydrolyzes PAR into free ADP-ribose (ADPR). biorxiv.orgideayabio.com

The final and crucial step in this pathway is catalyzed by the enzyme NUDIX5 (also known as NUDT5). biorxiv.orgideayabio.comuniprot.org In the presence of pyrophosphate (PPi), NUDIX5 converts ADP-ribose into ATP and ribose-5-phosphate. ideayabio.comresearchgate.net This nuclear ATP synthesis is dependent on the initial formation of PAR by PARP1 and its subsequent degradation to ADPR by PARG. biorxiv.orgideayabio.com The activity of NUDIX5 itself is regulated by its phosphorylation state; dephosphorylation at threonine 45 is required for its ATP synthesis function. biorxiv.orguniprot.orgresearchgate.net

This nuclear ATP generation pathway is ignited by mitochondrial-derived ATP, which is necessary for the synthesis of NAD+ by NMNAT1. ideayabio.com However, once initiated, the nuclear ATP pool can increase independently of ongoing mitochondrial ATP production. ideayabio.com

Functional Dependence of Chromatin Remodeling on ADP-Ribose Derived Nuclear ATP

The ATP generated within the nucleus from ADP-ribose is essential for extensive chromatin remodeling events. biorxiv.orgideayabio.comuniprot.org Chromatin remodeling complexes, which are responsible for altering the structure of chromatin to allow access to DNA for transcription and repair, are ATP-dependent enzymes. elifesciences.orgmdpi.combiologists.com

Research has shown a direct link between this nuclear ATP source and the function of specific chromatin remodelers. For instance, in response to hormonal stimulation in breast cancer cells, the recruitment of the chromatin remodeling factor BPTF to target genes is dependent on this nuclear-derived ATP. biorxiv.org The energy supplied by the NUDIX5-catalyzed reaction is critical for these remodeling events, which are necessary for subsequent gene regulation and cell proliferation. biorxiv.orgideayabio.com

The chromatin remodeler ALC1 (Amplified in Liver Cancer 1), also known as CHD1L, is an ATP-dependent enzyme that plays a role in the DNA damage response. diva-portal.orgdiva-portal.org Its activity is stimulated by poly(ADP-ribose), and it is recruited to sites of DNA damage in a PARP-dependent manner. diva-portal.orgdiva-portal.org The local generation of ATP in the nucleus would provide the necessary fuel for ALC1 and other remodelers like it to function efficiently at sites of active chromatin reorganization.

Another key chromatin remodeling enzyme is CHD4 (Chromodomain Helicase DNA-binding protein 4), a core component of the NuRD (Nucleosome Remodeling and Deacetylase) complex. elifesciences.orgmdpi.comnih.govscienceopen.com CHD4 utilizes the energy from ATP hydrolysis to remodel nucleosomes, playing roles in gene repression, DNA damage response, and cell cycle progression. elifesciences.orgnih.govscienceopen.com The substantial energy requirement for these processes underscores the importance of a localized nuclear ATP supply, to which the conversion of ADP-ribose contributes significantly.

Regulatory Roles in Calcium Signaling via Cyclic ADP-Ribose Pathways

Cyclic ADP-ribose (cADPR) is a potent second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, a process fundamental to a wide range of cellular functions. mdpi.comphysiology.org The synthesis and degradation of cADPR are tightly regulated, and ADP-ribose plays a key role in this regulatory network.

The enzyme CD38 is a bifunctional protein that is primarily responsible for both the synthesis of cADPR from NAD+ and its hydrolysis into ADP-ribose. mdpi.comnih.govnih.gov This dual functionality allows CD38 to precisely control the intracellular levels of cADPR. The synthesis of cADPR is catalyzed by the ADP-ribosyl cyclase activity of CD38. mdpi.comnih.gov Conversely, the cADPR hydrolase activity of CD38 breaks down cADPR, terminating its signaling function. mdpi.comnih.gov

ATP has been shown to inhibit the cADPR hydrolase activity of CD38. mdpi.comnih.gov By competing with cADPR for its binding site on the enzyme, ATP prevents the degradation of cADPR, leading to its accumulation within the cell. mdpi.com This suggests a mechanism by which the energetic state of the cell can influence calcium signaling.

Furthermore, 2'-phospho-cyclic ADP-ribose, derived from NADP, has also been identified as a calcium-mobilizing agent. ebi.ac.uk ADP-ribosyl cyclases can synthesize nicotinate-adenine dinucleotide phosphate (B84403) (NAADP+), another calcium messenger, from 2'-phospho-cyclic ADP-ribose and nicotinic acid. ebi.ac.uk

Modulation of DNA Ligation Processes by ADP-Ribosylation of DNA Ends, Specifically 5'-Phosphorylated Modifications

Recent studies have revealed that in addition to proteins, DNA itself can be a substrate for ADP-ribosylation, particularly at phosphorylated DNA ends. researchgate.netnih.govnih.gov This modification has significant implications for DNA repair and ligation processes.

PARP enzymes, including PARP1, PARP2, and PARP3, have been shown to ADP-ribosylate the 5'-phosphorylated ends of double-stranded DNA breaks in vitro. nih.govnih.govnih.gov PARP3, in particular, catalyzes the mono-ADP-ribosylation (MARylation) of these DNA ends. researchgate.netnih.gov This modification of DNA ends can protect them from the activity of phosphatases. researchgate.net

The ADP-ribosylation of 5'-phosphorylated DNA single-strand breaks (SSBs) by PARP3 appears to facilitate their ligation by ATP-dependent DNA ligases, even in the absence of ATP. oup.com This suggests a novel role for ADP-ribosylation in directly marking DNA lesions to promote their repair. oup.com The ADP-ribose mark deposited by PARP3 can also serve as a primer for further poly-ADP-ribosylation by PARP1 and PARP2. oup.com

Regulatory Mechanisms and Interplay Governing Phospho Adp Ribose Metabolism

Post-Translational Regulation of Enzymes Involved in Phospho-ADP Ribose Dynamics

Post-translational modifications are a primary mechanism for the rapid and reversible control of enzyme activity, localization, and stability. nih.gov In the context of ADP-ribosylation, phosphorylation stands out as a key PTM that directly modulates the functions of both PARPs and PARG. nih.govimrpress.comnih.gov

The activity of PARP1, the most abundant member of the PARP family, is intricately regulated by phosphorylation, which can either enhance or suppress its catalytic function depending on the specific kinase and phosphorylation site. nih.govimrpress.comnih.gov This regulation adds a critical layer of control to the DNA damage response and other PARP1-mediated processes.

Activation by ERK1/2: The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) can directly phosphorylate PARP1 at Serine 372 and Threonine 373. imrpress.compnas.org This phosphorylation event is required for the maximal activation of PARP1 following DNA damage. imrpress.compnas.org Studies have shown that preventing these phosphorylations through site-directed mutagenesis impairs PARP-1 activation, while phosphomimetic mutations increase its activity. pnas.org

Activation by CDK2: Cyclin-dependent kinase 2 (CDK2) facilitates the phosphorylation of PARP1 at serines 785 and 786. imrpress.com This modification is thought to induce a conformational change, resulting in a more open NAD+-binding pocket within the catalytic domain, thereby enhancing PARP1's enzymatic activity. imrpress.com This leads to an increase in PAR levels and displacement of histone H1, contributing to a more open chromatin structure. imrpress.com

Activation by c-Met: The receptor tyrosine kinase c-Met has been shown to phosphorylate PARP1 on Tyrosine 907. imrpress.comoup.com This phosphorylation event increases the enzymatic activity of PARP1 and, notably, reduces its binding affinity for PARP inhibitors, which has implications for cancer therapy resistance. imrpress.comoup.com

Inhibition by PKC: In contrast to the activating phosphorylations, modification by Protein Kinase C (PKC) attenuates the DNA binding capacity and catalytic activity of PARP1. imrpress.com

DNA-PK-mediated Phosphorylation: DNA-dependent protein kinase (DNA-PK) also phosphorylates PARP1 in a DNA-dependent manner, although the precise biological consequences of this modification are still being elucidated. imrpress.com

The differential effects of phosphorylation underscore a complex regulatory system where distinct signaling pathways can fine-tune PARP1 activity to elicit specific cellular outcomes.

KinasePhosphorylation Site(s) on PARP1Functional EffectReference
ERK1/2Serine 372, Threonine 373Activation (required for maximal activity post-DNA damage) imrpress.compnas.org
CDK2Serine 785, Serine 786Activation (promotes open conformation of catalytic domain) imrpress.com
c-MetTyrosine 907Activation (also reduces affinity for PARP inhibitors) imrpress.comoup.com
PKCNot specifiedInhibition (attenuates DNA binding and catalytic activity) imrpress.com
DNA-PKNot specifiedPhosphorylates in a DNA-dependent manner; role unclear imrpress.com

While the regulation of PARP enzymes has been studied extensively, the mechanisms governing PARG, the primary enzyme responsible for degrading PAR, are less understood. nih.govlife-science-alliance.org However, recent research, particularly in Drosophila, has revealed that phosphorylation is a crucial regulatory mechanism for PARG function and stability. nih.govlife-science-alliance.org

Studies have identified that PARG activity is regulated by at least two phosphorylation sites. nih.govlife-science-alliance.org This phosphorylation is carried out by kinases including Casein Kinase 2 (CK2) and potentially Protein Kinase C (PKC). life-science-alliance.orgresearchgate.net A key finding is that phosphorylation appears to protect the PARG protein from degradation in vivo. nih.govlife-science-alliance.org

A proposed model for PARG regulation suggests a homeostatic balance between different forms of the enzyme. researchgate.net The phosphorylated version of PARG is more stable but less catalytically active. researchgate.net Conversely, the non-phosphorylated form is more active but also more susceptible to degradation. researchgate.net This interplay ensures that PARG activity can be precisely controlled. Experiments using phospho-mutant (non-phosphorylatable) PARG showed a significant decrease in the PARG protein pool and a corresponding decrease in PAR hydrolysis, while phospho-mimetic (constitutively phosphorylated) PARG was more stable. researchgate.net These findings highlight that the regulation of PARG protein activity via phosphorylation plays a critical role in controlling various developmental processes and maintaining cellular homeostasis. nih.govlife-science-alliance.org

Inter-Molecular Interactions and Conformational Changes Influencing this compound Formation and Utilization

The formation of poly(ADP-ribose) is not solely dependent on the intrinsic catalytic activity of PARP enzymes but is profoundly influenced by their interactions with other molecules, most notably DNA, and the resulting conformational changes. nih.govacs.orgnih.gov PARP1 activation is a classic example of an allosteric mechanism, where binding to a ligand (damaged DNA) at one site triggers a change in the enzyme's catalytic site. acs.orgnih.govcam.ac.uk

Upon detecting a DNA strand break, PARP1 binds to the damaged site via its N-terminal zinc finger domains. cam.ac.uk This crucial inter-molecular interaction initiates a cascade of conformational changes that are transmitted from the N-terminal DNA binding domain to the C-terminal catalytic domain. acs.orgnih.gov This allosteric communication establishes interdomain interactions that induce a change in the active site, stimulating the enzyme's poly(ADP-ribosyl)ation activity. acs.orgnih.gov This DNA-dependent activation involves a slow conformational change that follows the initial rapid binding event. nih.govacs.org

Phosphorylation adds another layer to this structural regulation. As mentioned previously, phosphorylation of PARP1 by CDK2 is proposed to result in a more open NAD+-binding pocket. imrpress.com This suggests that PTMs can directly influence the conformational states of PARP1, either priming it for activation or directly enhancing its catalytic structure, thereby linking signaling pathways to the DNA damage response machinery. Furthermore, the PAR polymer itself acts as a scaffold, facilitating protein-protein interactions by recruiting a host of "reader" proteins that contain PAR-binding motifs. frontiersin.orgupenn.edu This assembly of protein complexes at the site of modification is essential for executing downstream signaling events, such as chromatin remodeling and the recruitment of DNA repair factors. frontiersin.orguniprot.org

Crosstalk with Other Protein Post-Translational Modifications (PTMs) Affecting ADP-Ribosylation Site Specificity and Phospho-Mediated Effects

ADP-ribosylation does not occur in isolation but is part of a complex network of PTMs that collectively regulate protein function. encyclopedia.pubmdpi.com The interplay, or "crosstalk," between ADP-ribosylation and other modifications like phosphorylation, ubiquitination, acetylation, and SUMOylation can be either positive (synergistic) or negative (antagonistic) and is fundamental to the fine-tuning of cellular processes. encyclopedia.pubmdpi.com

Phosphorylation: The crosstalk between ADP-ribosylation and phosphorylation is often antagonistic. encyclopedia.pubmdpi.com A significant overlap has been shown between serine ADP-ribosylation sites and known phosphorylation sites. encyclopedia.pubresearchgate.net In many cases, the presence of ADP-ribosylation on a serine residue can suppress subsequent phosphorylation at or near that site, thereby weakening or inhibiting phosphorylation-dependent signaling pathways. encyclopedia.pubresearchgate.net For example, the ADP-ribosylation of histone H2B on glutamate-35 by PARP-1 inhibits the phosphorylation of the adjacent serine-36, a mark required for pro-adipogenic gene expression. researchgate.net Conversely, phosphorylation can also regulate ADP-ribosylation, as seen with the kinase-dependent control of PARP1 and PARG activity. imrpress.comnih.gov

Ubiquitination: The interplay between ubiquitination and ADP-ribosylation is critical for protein stability and signaling. encyclopedia.pubmdpi.com The crosstalk often occurs through E3 ubiquitin ligases. encyclopedia.pub For instance, the E3 ligase WWP2 can mediate the polyubiquitination of PARP1, targeting it for proteasomal degradation. mdpi.com In another example, the PARP9/DTX3L E3 ligase complex is recruited to sites of DNA damage in a PARP1-dependent manner, where it mediates ubiquitination to promote the recruitment of repair factors like BRCA1. uniprot.org

Acetylation: Acetylation and ADP-ribosylation can be linked through competition for their common substrate, NAD+. mdpi.com Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, compete with PARPs for the cellular NAD+ pool. mdpi.com Overactivation of PARP1 can deplete NAD+, thereby inhibiting the activity of sirtuins and affecting processes like mitochondrial function and inflammation. mdpi.com

SUMOylation: SUMO (Small Ubiquitin-like Modifier) modification can also interact with ADP-ribosylation. frontiersin.orgencyclopedia.pub For example, PARylation and SUMOylation can cooperate to recruit and stabilize the SLX4 nuclease scaffold complex at sites of DNA damage. frontiersin.org

Methylation: Crosstalk is also observed with methylation. Under oxidative stress, PARP1 can regulate the histone methyltransferase NSD2 through PARylation, which inhibits NSD2's ability to bind chromatin and reduces its catalytic activity. encyclopedia.pub

This intricate web of PTM crosstalk allows for a highly nuanced and integrated regulation of protein function, ensuring that cellular responses to stimuli like DNA damage are precisely controlled. encyclopedia.pub

Interacting PTMNature of CrosstalkExampleReference
PhosphorylationOften antagonistic (negative)Overlapping serine modification sites; presence of ADPr can block phosphorylation. encyclopedia.pubmdpi.comresearchgate.net
UbiquitinationSynergistic or antagonisticE3 ligase WWP2 ubiquitinates PARP1, leading to its degradation. mdpi.com
AcetylationAntagonistic (substrate competition)PARPs and NAD+-dependent deacetylases (Sirtuins) compete for the same NAD+ pool. mdpi.com
SUMOylationCooperative (positive)PARylation and SUMOylation cooperate to recruit the SLX4 nuclease complex to DNA damage sites. frontiersin.org
MethylationRegulatory (negative)PARP1-mediated PARylation of NSD2 inhibits its histone methyltransferase activity. encyclopedia.pub

Functional Implications of Phospho Adp Ribose in Core Cellular Processes

Genomic Stability and DNA Repair Mechanisms

The stability of the genome is paramount for cellular life, and intricate DNA repair mechanisms have evolved to counteract the constant threat of DNA damage. Phospho-ADP ribose and its polymeric form, poly(ADP-ribose) (PAR), are central to the DNA damage response (DDR).

Direct ADP-Ribosylation of Phosphorylated DNA Termini and its Functional Consequences

Recent discoveries have expanded the landscape of ADP-ribosylation to include nucleic acids themselves as substrates. Specifically, enzymes like Poly(ADP-ribose) Polymerase 1 (PARP1) and PARP2 have been shown to directly ADP-ribosylate the phosphorylated ends of DNA. researchgate.netresearchgate.netnih.gov This modification, termed DNA ADP-ribosylation, has a preference for the 3'- and 5'-terminal phosphates at DNA breaks. researchgate.netnih.gov PARP3, on the other hand, primarily mono-ADP-ribosylates the 5'-terminal phosphate (B84403). researchgate.netnih.gov

This direct modification of DNA termini is not merely an incidental event but carries significant functional consequences for genome stability. It is hypothesized that the ADP-ribosylation of DNA ends could serve a protective function, shielding the exposed termini from degradation by cellular nucleases until the appropriate repair machinery is assembled. nih.gov This is supported by findings that PARylated DNA break sites exhibit increased resistance to endonuclease degradation. nih.gov Furthermore, the presence of ADP-ribose moieties at DNA breaks can act as a recruitment platform for DNA repair proteins, facilitating the assembly of repair complexes at the site of damage. mdpi.com The reversibility of this modification is also crucial, with enzymes like Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) capable of removing the ADP-ribose adducts from DNA, ensuring a dynamic and controlled repair process. researchgate.netnih.gov

The substrates for this modification, DNA with phosphorylated termini, are physiologically relevant as they can arise from the direct action of reactive oxygen species on the DNA backbone or as intermediates during DNA repair and replication processes. researchgate.netnih.gov

EnzymeSubstrate PreferenceFunction in DNA Repair
PARP1 3'- and 5'-terminal phosphates of dsDNA and ssDNA researchgate.netnih.govnih.govRecruits repair factors, protects DNA ends nih.govmdpi.com
PARP2 5'-terminal phosphate of dsDNA researchgate.netnih.govRecruits repair factors, protects DNA ends nih.govmdpi.com
PARP3 5'-terminal phosphate of dsDNA (mono-ADP-ribosylation) researchgate.netnih.govProtects DNA ends, involved in NHEJ nih.gov
PARG Poly(ADP-ribose) chains on DNA researchgate.netnih.govReverses DNA ADP-ribosylation
ARH3 Mono(ADP-ribose) on DNA nih.govReverses DNA ADP-ribosylation

Energetic Contributions of Nuclear ATP from this compound Catabolism to DNA Repair

Beyond its direct role in modifying DNA, the catabolism of poly(ADP-ribose) provides a localized source of energy within the nucleus, which is critical for the energy-intensive processes of DNA repair. Following its synthesis by PARPs at sites of DNA damage, PAR is degraded by PARG into individual ADP-ribose units. ideayabio.com This ADP-ribose can then be converted into ATP through the action of the enzyme NUDIX5 (also known as NUDT5) in the presence of pyrophosphate. ideayabio.com

This nuclear ATP generation is not a minor metabolic footnote; it is essential for fueling the activities of ATP-dependent chromatin remodeling enzymes and DNA ligases that are integral to the DNA repair process. ideayabio.comnih.gov For instance, the extensive chromatin remodeling required to make damaged DNA accessible to repair factors is a highly energy-dependent process. biorxiv.org The localized production of ATP from PAR catabolism ensures that sufficient energy is available precisely where and when it is needed for repair, independent of the mitochondrial ATP supply. ideayabio.com This nuclear ATP synthesis pathway has been shown to be crucial for hormone-induced chromatin remodeling and transcriptional regulation, highlighting its importance in processes that require significant energy expenditure within the nucleus. ideayabio.com

Chromatin Architecture and Gene Expression Regulation

The dynamic structure of chromatin plays a critical role in regulating gene expression. This compound and PAR are key players in modulating chromatin architecture, thereby influencing which genes are transcribed.

This compound-Mediated Energetic Control of ATP-Dependent Chromatin Remodelers

As discussed in the context of DNA repair, the catabolism of PAR provides a nuclear source of ATP. ideayabio.com This localized energy supply is also critical for the function of ATP-dependent chromatin remodelers that regulate gene expression. ideayabio.combiorxiv.org These enzymes utilize the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby altering the accessibility of DNA to the transcriptional machinery. biorxiv.org

One such ATP-dependent chromatin remodeler, ALC1 (Amplified in Liver Cancer 1), is directly activated by PAR. pnas.orgresearchgate.net ALC1 possesses a macrodomain that binds to PAR, and this interaction stimulates its ATPase and chromatin remodeling activities. pnas.orgmdpi.com PARP1-catalyzed PAR synthesis on chromatin-associated proteins serves as a signal to recruit and activate ALC1, leading to local chromatin relaxation. pnas.orgresearchgate.net This mechanism allows for a rapid and targeted remodeling of chromatin in response to specific signals, such as those that initiate gene transcription. The dependence of these remodelers on a nuclear ATP source derived from this compound catabolism underscores a direct link between PAR metabolism and the energetic control of gene expression. ideayabio.com

Influence on Histone-DNA Interactions and Chromatin Accessibility by Poly(ADP-Ribose) Phosphate Moieties

The chemical nature of poly(ADP-ribose) itself has a profound impact on chromatin structure. Each ADP-ribose unit contains two phosphate groups, imparting a high negative charge to the PAR polymer. rupress.orgnih.govoup.com This dense negative charge can lead to the electrostatic repulsion of the negatively charged DNA backbone, resulting in a more relaxed and open chromatin conformation. mdpi.comnih.govoup.com

This "charge repulsion" model is one way in which PARylation is thought to facilitate access to DNA for both transcription and repair machinery. oup.com Furthermore, PAR can directly compete with DNA for binding to histones, particularly the linker histone H1 and the core histones. rupress.orgactanaturae.ru The interaction between PAR and histones can be strong enough to displace them from DNA, a phenomenon referred to as the "histone shuttle" mechanism. rupress.orgactanaturae.ru This non-covalent interaction of PAR with histones, as well as the covalent modification of histones with PAR, contributes to a dynamic chromatin environment. actanaturae.ru By loosening histone-DNA contacts and promoting a more open chromatin structure, the phosphate moieties of PAR play a crucial role in increasing chromatin accessibility and thereby regulating gene expression. life-science-alliance.orgplos.org

Ribonucleoprotein Complex Dynamics and RNA Processing

The influence of this compound extends to the post-transcriptional regulation of gene expression through its impact on ribonucleoprotein (RNP) complexes and RNA processing. Many RNA-binding proteins (RBPs), which are key components of RNP complexes, are subject to poly(ADP-ribosyl)ation (PARylation). mdpi.com This modification can alter the physical and enzymatic properties of these proteins, often due to the addition of the highly negatively charged PAR polymer. life-science-alliance.orgmdpi.com

PARylation can modulate various aspects of RNA metabolism, including splicing, polyadenylation, and the biogenesis of ribosomes and microRNAs. mdpi.com For example, the splicing factor ASF/SF2 can be regulated by PAR binding, which may influence its phosphorylation status and its affinity for RNA. oup.com Similarly, poly(A) polymerase (PAP), the enzyme responsible for adding the poly(A) tail to messenger RNAs, can be PARylated, which inhibits its activity. mdpi.com

ADP-Ribosylation at Phosphorylated RNA Ends and its Impact on RNA Metabolism

Recent discoveries have revealed that ADP-ribosylation is not limited to proteins but also extends to nucleic acids, including the phosphorylated ends of RNA. wikipedia.orgwikipedia.orgxenbase.org This modification, where an ADP-ribose molecule is transferred to a substrate, has significant implications for RNA metabolism. Several enzymes from the Poly(ADP-ribose) polymerase (PARP) family, as well as other enzymes like TRPT1, have been shown to catalyze the addition of ADP-ribose to the terminal phosphates of RNA molecules. wikipedia.orgctpharma.com.trnih.gov

In particular, the catalytic domain of PARP10 can modify the ends of single-stranded RNA (ssRNA), showing a preference for the 5'-terminal phosphate. wikipedia.orgwikipedia.org This action creates a novel form of RNA cap structure, distinct from the canonical m7G cap found on most messenger RNAs. ctpharma.com.trwikidata.org The enzyme TRPT1 (tRNA 2'-phosphotransferase) from Aeropyrum pernix has also been demonstrated to quantitatively ADP-ribosylate the 5'-monophosphate end of both RNA and DNA, further highlighting the existence of this unique 5′-phospho-ADP-ribosylated cap structure. wikidata.org The enzyme Tpt1 accomplishes this by having the 2'-phosphate of the RNA attack NAD+, which results in the formation of a 2'-phospho-ADP-ribosylated RNA intermediate and the release of nicotinamide (B372718). wikidata.orguni.lu

This ADP-ribosylation of RNA ends is a reversible process. wikipedia.orgwikipedia.org A range of hydrolase enzymes, including PARG, TARG1, ARH3, MacroD1, and MacroD2, are capable of removing this modification. nih.gov The reversibility of this modification suggests a dynamic regulatory role in cellular processes. nih.gov

While the precise physiological functions are still being elucidated, the leading hypothesis is that this non-canonical capping of RNA ends serves a specific regulatory purpose. nih.gov By modifying the RNA terminus, ADP-ribosylation could protect the RNA from degradation by exonucleases or influence its processing, localization, and translation, thereby adding another layer of control to RNA metabolism. wikipedia.org The discovery of this modification has opened up a new area of research with far-reaching implications for understanding DNA repair, replication, and epigenetics. wikipedia.orgctpharma.com.tr

Role in Stress Granule Formation and Dissolution, Linked to Poly(ADP-Ribose) Dynamics

Stress granules (SGs) are dense, dynamic cytoplasmic bodies that form when cells are exposed to environmental stressors like oxidative stress, heat, or viral infections. fishersci.co.ukmims.com These granules are composed of stalled messenger RNAs (mRNAs) and a multitude of RNA-binding proteins (RBPs), and their assembly and disassembly are critical for cell survival and recovery. mims.com The dynamics of these granules are intricately linked to poly(ADP-ribose) (PAR), a polymer synthesized from ADP-ribose units. fishersci.co.ukmims.com

Under stress conditions, the cellular levels of PAR rapidly increase, synthesized by PARP enzymes. fishersci.co.ukmims.com This accumulation of PAR is a key event that can nucleate the formation of stress granules. mpg.de PAR chains, which can vary in length, act as a scaffold, facilitating the recruitment and concentration of specific proteins required for SG assembly. fishersci.co.ukmims.com The formation of these PAR chains often begins with mono-ADP-ribosylation (MARylation), which may be a rate-limiting step in the process. fishersci.co.ukmims.com

Several PARP enzymes are involved in regulating SG dynamics. For instance, PARP12, upon stress, relocates from the Golgi apparatus to SGs, a process dependent on its binding to PAR polymers synthesized by nuclear PARP1. fishersci.co.ukmims.com Another key player is PARP13 (also known as ZC3HAV1), an RNA-binding protein that is essential for modulating the maturation and dynamics of stress granules. fishersci.cawikipedia.org The ability of PARP13 to bind to PAR is critical for maintaining the size and dynamics of SGs; mutations that impair this binding lead to the formation of smaller, more numerous, and less dynamic granules. fishersci.cawikipedia.orgnih.gov This suggests that PAR-protein interactions are crucial for the proper fusion and maturation of these condensates. fishersci.cawikipedia.org

The role of PARP1 in this process is complex. While cytoplasmic PARPs generally promote SG formation, nuclear PARP1 activation can initially oppose the assembly of cytoplasmic granules by reducing the dissociation of polysomes. wikipedia.org However, once granules are formed, PARP1 activation helps in their maintenance and can promote the formation of granules rich in specific RBPs like TDP-43 and FUS, which are implicated in neurodegenerative diseases. wikipedia.org

The dissolution of stress granules upon removal of the stress is equally important, and this process is also regulated by PAR dynamics. The transient nature of PAR chains, which are rapidly degraded by enzymes like Poly(ADP-ribose) glycohydrolase (PARG), allows for the timely disassembly of SGs, releasing the sequestered mRNAs and proteins to resume their normal functions. fishersci.co.ukmpg.de This dynamic turnover of PAR provides a switch-like mechanism to control the formation and dissolution of stress granules in response to cellular needs.

Interactive Data Table: Research Findings on this compound

SectionKey ProcessEnzymes Involved (Writers)Reversing Enzymes (Erasers)Key FindingsReference(s)
6.3.1 RNA End Modification PARP10, TRPT1, PARP11, PARP15PARG, TARG1, MacroD1, MacroD2, ARH3ADP-ribosylation of 5'-phosphorylated RNA ends creates a novel, reversible non-canonical cap. This may regulate RNA stability and metabolism. wikipedia.orgwikipedia.orgctpharma.com.trnih.govnih.gov
6.3.2 Stress Granule Dynamics PARP1, PARP12, PARP13PARGPoly(ADP-ribose) acts as a scaffold for SG assembly. PARP13-PAR interaction is critical for SG maturation and fusion. PARP1 has a dual role, initially opposing but later maintaining SGs. fishersci.co.ukmims.comfishersci.cawikipedia.orgwikipedia.org

Advanced Methodological Approaches for Phospho Adp Ribose Research

Mass Spectrometry-Based Characterization of Phospho-ADP Ribosylation Sites

Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of post-translational modifications, including ADP-ribosylation. Due to the labile nature and structural complexity of the ADP-ribose modification, specialized MS-based workflows have been developed to accurately map modification sites on substrate proteins.

A significant challenge in the mass spectrometric analysis of ADP-ribosylation is the heterogeneity and large size of the poly(ADP-ribose) (PAR) chains. To overcome this, a widely adopted strategy involves the enzymatic digestion of mono- and poly(ADP-ribose) down to a single phosphoribose remnant attached to the modified amino acid. nih.govnih.govacs.org This approach simplifies the analysis by creating a consistent mass shift of 212.01 Da that can be readily detected by mass spectrometry. nih.govacs.org

The resulting phosphoribosylated peptides are chemically similar to phosphorylated peptides, allowing for their enrichment using established phosphoproteomic techniques. nih.govresearchgate.net Strategies such as Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), often using titanium dioxide (TiO2) particles, are employed to selectively capture these modified peptides from complex biological samples. nih.govnih.govresearchgate.net Following enrichment, the peptides are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sequencing and site identification. nih.govresearchgate.net

A critical consideration in this workflow is the preservation of the often-labile bond between the phosphoribose group and the amino acid, particularly for modifications on acidic residues like glutamate (B1630785) and aspartate. nih.gov The use of neutral pH buffers for elution from enrichment matrices is essential to prevent the loss of these modifications, which can be cleaved by the basic conditions commonly used in standard phosphoproteomic protocols. nih.gov

Table 1: Comparison of Enrichment Strategies for Phosphoribosylated Peptides

Enrichment Strategy Principle Advantages Disadvantages
IMAC (Immobilized Metal Affinity Chromatography) Chelated metal ions (e.g., Fe³⁺, Ga³⁺) bind to the phosphate (B84403) group of the phosphoribose remnant. nih.gov Widely used, commercially available resins. Can have lower specificity compared to MOAC, potential for non-specific binding.
MOAC (Metal Oxide Affinity Chromatography) Metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) bind strongly to phosphate groups. nih.gov High specificity for phosphopeptides and phosphoribosylated peptides. nih.gov Requires careful optimization of binding and elution conditions.

| Phos-tag Agarose | A phosphate-binding tag that selectively captures phosphorylated and phosphoribosylated molecules at neutral pH. researchgate.net | High efficiency and selectivity, particularly useful for comprehensive phosphoproteomic analysis. researchgate.net | May require specific buffer conditions for optimal performance. |

The fragmentation method used in tandem mass spectrometry is critical for accurately localizing the phosphoribose modification on the peptide backbone. Traditional collision-induced dissociation (CID) can lead to the preferential loss of the labile modification, resulting in spectra that are difficult to interpret and ambiguous site assignments. nih.gov

While the enzymatic digestion to a phosphoribose remnant is a powerful approach, there is also interest in analyzing intact ADP-ribosylated proteins and peptides to understand the extent of modification and the length of PAR chains. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is well-suited for the analysis of intact biomolecules. nih.govcreative-proteomics.com

MALDI-TOF has been successfully used to analyze intact ADP-ribosylated peptides and proteins, allowing for the detection of the mass shift corresponding to the addition of one or more ADP-ribose units (+541 Da per unit). nih.govmdpi.com This technique can provide valuable information on the dynamics of automodification of PARP enzymes and the substrate specificity of different ADP-ribosyltransferases. nih.gov However, the analysis of intact ADP-ribosylated substrates by MALDI-TOF can be challenging due to potential interference from buffer components and the difficulty in finding optimal matrix conditions for ionization. nih.gov Despite these challenges, methods combining thin-layer chromatography with MALDI-TOF (TLC-MALDI) have been developed to improve the analysis of ADP-ribosylation dynamics in vitro. nih.govmdpi.com

Biochemical and Biophysical Techniques for Enzymatic Activity and Interaction Studies

Complementing mass spectrometry-based approaches, a variety of biochemical and biophysical techniques are employed to study the enzymes that regulate phospho-ADP ribose signaling and to probe the functional consequences of these modifications.

Enzymatic assays are essential for determining the kinetic parameters of ADP-ribosyltransferases and hydrolases and for screening potential inhibitors. These assays often rely on spectrophotometric or chemiluminescent detection methods.

Chemiluminescent assays are particularly common for measuring the activity of Poly(ADP-ribose) Polymerases (PARPs). amsbio.combpsbioscience.comwestbioscience.com A typical assay involves incubating the PARP enzyme with its substrates, including NAD+ and a histone protein-coated plate. amsbio.combpsbioscience.com A biotinylated NAD+ analog is often used, and the incorporated biotin (B1667282) is then detected with streptavidin conjugated to horseradish peroxidase (HRP). amsbio.combpsbioscience.com The HRP enzyme catalyzes a reaction with a chemiluminescent substrate, producing light that is proportional to the enzyme's activity. abcam.comthermofisher.com These assays are highly sensitive and suitable for high-throughput screening of inhibitors. amsbio.combpsbioscience.com

Spectrophotometric assays can also be employed for kinetic analysis. nih.gov For instance, luciferase-based assays can be used to continuously monitor the production of ATP, which can be coupled to reactions involving ADP. nih.gov This allows for the determination of kinetic parameters such as the Michaelis constant (Km) for ADP in various enzymatic reactions. nih.gov

Table 2: Examples of Enzymatic Assays for ADP-Ribosylation Studies

Assay Type Principle Application Detection Method
PARP Chemiluminescent Assay Measures the incorporation of biotinylated NAD+ onto histone proteins by PARP enzymes. bpsbioscience.com Screening for PARP inhibitors, studying enzyme kinetics. amsbio.com Chemiluminescence produced by an HRP-catalyzed reaction. bpsbioscience.com

| Luciferase-Based ADP Kinetic Assay | Couples the production or consumption of ADP/ATP to the light-producing reaction of luciferase. nih.gov | Determining the kinetic parameters of enzymes that utilize ADP or ATP. | Luminescence. |

Chemical biology has provided powerful tools in the form of chemical analogs and probes to study ADP-ribosylation. These tools are designed to mimic the natural substrates or intermediates of the pathway, often with modifications that allow for their detection or manipulation.

One widely used approach is the development of NAD+ analogs that contain a "clickable" chemical handle, such as an alkyne or azide (B81097) group. nih.gov These analogs can be metabolized by cells and incorporated into proteins by PARPs. nih.gov The tagged proteins can then be visualized by fluorescence microscopy or enriched for proteomic analysis through click chemistry, which involves the covalent attachment of a reporter molecule like biotin or a fluorophore. nih.govrsc.org

Furthermore, synthetic analogs of ADP-ribose itself have been created to probe the function of its targets and to overcome the inherent instability of the pyrophosphate bond. rsc.org For example, phosphonoacetate analogs, where the pyrophosphate is replaced with a more stable linker, have been synthesized. rsc.org These analogs can be used to study the structural requirements for binding to and activation of target proteins, such as ion channels. rsc.org The synthesis of such analogs is a complex chemical challenge but provides invaluable reagents for dissecting the molecular mechanisms of ADP-ribose signaling. nih.govrsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound pADPr
Poly(ADP-ribose) PAR
Mono(ADP-ribose) MAR
Nicotinamide (B372718) adenine (B156593) dinucleotide NAD+
Adenosine (B11128) diphosphate (B83284) ADP
Adenosine monophosphate AMP
Adenosine triphosphate ATP
Titanium dioxide TiO₂
Zirconium dioxide ZrO₂
Biotinylated NAD+
Streptavidin-Horseradish Peroxidase Streptavidin-HRP
Luminol
3-aminophthalate

Quantitative Proteomics for Dynamic Phospho-ADP Ribosylome Profiling

Quantitative mass spectrometry-based proteomics has become an indispensable technology for the global and unbiased analysis of post-translational modifications, including phospho-ADP-ribosylation. These methods allow for the identification and quantification of thousands of modification sites, enabling researchers to understand how the phospho-ADP-ribosylome changes in response to various cellular signals and stresses. The primary quantitative strategies employed in this field can be broadly categorized as label-based and label-free approaches.

Label-based methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling, involve the incorporation of isotopic labels into proteins or peptides. This allows for the direct comparison of the relative abundance of specific phospho-ADP-ribosylated peptides between different experimental conditions within a single mass spectrometry experiment, offering high accuracy and precision.

Label-free quantification, on the other hand, relies on the measurement of signal intensity or spectral counting of peptides across separate mass spectrometry runs. While technically more challenging due to potential variations between runs, advances in instrumentation and computational analysis have made this a viable and widely used approach, particularly for experimental designs with multiple conditions or time points.

A crucial aspect of any quantitative proteomics workflow for studying phospho-ADP-ribosylation is the effective enrichment of modified peptides prior to mass spectrometry analysis. This is often achieved using affinity reagents that specifically recognize the ADP-ribose moiety, such as those containing a macrodomain.

Detailed Research Findings

Recent studies have leveraged these quantitative proteomics strategies to provide detailed snapshots of the dynamic phospho-ADP-ribosylome. For instance, a comprehensive analysis of the ADP-ribosylome in response to DNA damage induced by hydrogen peroxide (H₂O₂) and methyl methanesulfonate (B1217627) (MMS) identified 1,681 ADP-ribosylation sites on 716 proteins. nih.gov This research highlighted the temporal dynamics of these modifications, revealing distinct patterns of protein ADP-ribosylation at different time points following exposure to genotoxic stress.

Another study focused on the quantitative changes in the ADP-ribosylome in response to varying levels of oxidative stress induced by H₂O₂. nih.gov This work demonstrated that different degrees of stress lead to distinct phases of ADP-ribosylation, with some sites showing increased modification while others are reduced. These findings underscore the complexity of the cellular response to oxidative damage and the nuanced role of phospho-ADP-ribosylation in this process.

The following data tables, compiled from these key studies, provide a glimpse into the wealth of information generated by quantitative proteomics analyses of the phospho-ADP-ribosylome.

Table 1: Selected Proteins with Dynamic Changes in ADP-Ribosylation Sites in Response to Genotoxic Stress (H₂O₂ and MMS)

This table presents a selection of proteins that exhibit significant changes in the abundance of their ADP-ribosylation sites at different times following treatment with the DNA damaging agents hydrogen peroxide (H₂O₂) and methyl methanesulfonate (MMS). The data is based on a label-free quantitative proteomics approach. The intensity values represent the relative abundance of the modified peptide.

Click to view interactive data table
Protein NameGene SymbolModification SiteTreatmentTime PointRelative Intensity
Poly [ADP-ribose] polymerase 1PARP1S499H₂O₂1 min1.25E+10
Poly [ADP-ribose] polymerase 1PARP1S507H₂O₂60 min1.50E+10
Histone H2B type 1-C/E/F/G/IHIST1H2BCK12MMS30 min8.70E+09
X-ray repair cross-complementing protein 5XRCC5S313H₂O₂30 min5.40E+09
DNA ligase 3LIG3K259MMS60 min4.10E+09
Proliferating cell nuclear antigenPCNAK254H₂O₂10 min3.80E+09
Histone H1.5HIST1H1BK46MMS10 min6.20E+09
DNA topoisomerase 1TOP1S506H₂O₂60 min2.90E+09
Heterogeneous nuclear ribonucleoprotein A1HNRNPA1S199MMS30 min7.50E+09
High mobility group protein B1HMGB1K12H₂O₂10 min4.50E+09

Data adapted from the supplementary materials of Hendriks et al., Cells 2021. nih.gov

Table 2: Quantitative Changes of ADP-Ribosylated Peptides in Response to Oxidative Stress (H₂O₂)

This table showcases the fold-change in abundance of specific ADP-ribosylated peptides in response to different concentrations of hydrogen peroxide (H₂O₂). The data was generated using a label-free quantitative proteomics workflow. Fold change is calculated relative to untreated control cells.

Click to view interactive data table
Protein NameGene SymbolPeptide SequenceH₂O₂ ConcentrationFold Change
Histone H4HIST1H4AD(adpr)N IQGITKPAIR62.5 µM2.5
Histone H4HIST1H4AD(adpr)N IQGITKPAIR250 µM4.1
Histone H2A type 1HIST1H2AGT(adpr)ESSHK62.5 µM3.2
Histone H2A type 1HIST1H2AGT(adpr)ESSHK250 µM5.8
Core histone macro-H2A.1H2AFYA(adpr)G LQFPVGR62.5 µM1.8
Core histone macro-H2A.1H2AFYA(adpr)G LQFPVGR250 µM3.5
High mobility group protein B2HMGB2G(adpr)DPKKPR62.5 µM2.1
High mobility group protein B2HMGB2G(adpr)DPKKPR250 µM4.9
Histone H1.2HIST1H1CA(adpr)PAPEK62.5 µM1.5
Histone H1.2HIST1H1CA(adpr)PAPEK250 µM2.9

Data adapted from the supplementary materials of Martello et al., Molecular & Cellular Proteomics 2017. nih.gov

These detailed quantitative proteomics studies are pivotal in advancing our understanding of this compound signaling. By providing a systems-level view of the dynamic changes in the phospho-ADP-ribosylome, this research opens up new avenues for investigating the role of this modification in health and disease, and for the development of novel therapeutic strategies targeting enzymes involved in its metabolism.

Future Directions and Unresolved Questions in Phospho Adp Ribose Biology

The field of phospho-ADP-ribosylation is rapidly evolving, with recent discoveries opening up new avenues of investigation. However, many fundamental questions remain unanswered, presenting exciting challenges and opportunities for future research. This section will delve into the key areas where further exploration is needed to fully comprehend the multifaceted roles of this complex post-translational modification.

Q & A

Q. Table 1. Comparative Glycation Rates of Ribose and Glucose

ParameterRibose (40 mg/ml)Glucose (40 mg/ml)
Glycation Rate (AGEs/year)0.064 ± 0.0310.01–0.053
Saturation Time (Years)~10>10
Source

Q. Table 2. Key Techniques for ADP-Ribose Research

TechniqueApplicationExample Study
X-ray CrystallographyResolve enzyme-substrate complexesSARS-CoV macro domain
Fluorometric AssaysQuantify ADP-ribose in lysatesDHAP Assay Kit
MD SimulationsModel ribose conformational dynamicsCytosine ribose

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